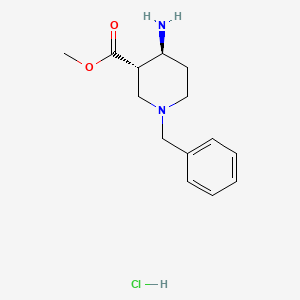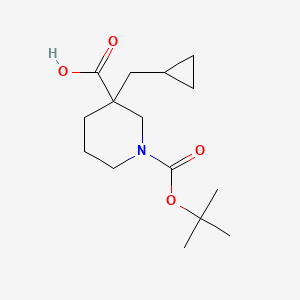
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
“1-(2-Methoxyphenyl)piperazine hydrochloride” is an analytical reference standard categorized as a piperazine . It’s used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves functionalizing pyrazolylvinyl ketones via Aza-Michael addition reaction .Molecular Structure Analysis
The molecular formula of “1-(2-Methoxyphenyl)piperazine hydrochloride” is C11H16N2O • HCl . The SMILES string representation is COC1=C(N2CCNCC2)C=CC=C1.Cl .Scientific Research Applications
Triarylamine-Bearing Polyphenylenevinylene Derivatives
- Research Context: The synthesis and characterization of triarylamine-bearing poly(1,4-phenylenevinylene) derivatives have been explored for their potential in creating high-spin organic polymers. These polymers show reversible redox characteristics due to the pendant arylamine moiety, demonstrating notable durability and solubility in common solvents. The chemical oxidation of these compounds produces aminium polyradicals with significant stability under ambient conditions, pointing towards applications in organic electronics and materials science (Takashi Kurata, Yong‐Jin Pu, H. Nishide, 2007).
In Vivo Metabolism Studies
- Research Context: While this study primarily focuses on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), it provides a methodological framework for investigating the in vivo metabolism of similar compounds. The research delineates metabolic pathways, identifying several metabolites through enzymatic hydrolysis and subsequent analysis. This type of study is critical for understanding the biotransformation processes of chemically related compounds in pharmacological and toxicological contexts (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Synthesis of Nitracaine, Methoxypiperamide, and Mephtetramine
- Research Context: The study involves the synthesis, characterization, and in vitro metabolism of three compounds identified as new psychoactive substances (NPS). These syntheses are part of a broader initiative to understand the chemical properties and potential biological activities of NPS. Such research contributes to the field of medicinal chemistry by exploring the structure-activity relationships and metabolic pathways of novel compounds, which can inform the development of therapeutic agents and forensic analysis (J. Power, K. Scott, E. A. Gardner, Bronagh M Curran McAteer, J. O'Brien, Margaret Brehon, Brian Talbot, P. Kavanagh, 2014).
HDAC Inhibitors for Cancer Therapy
- Research Context: A series of compounds based on the structure modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potential HDAC inhibitors were synthesized and evaluated for their anticancer activity. These compounds were found to selectively inhibit the proliferation of colon cancer cells, indicating their potential as therapeutic agents in oncology. The research highlights the importance of structural modification in drug design and development, aiming at discovering more effective and selective anticancer drugs (S. E. Rayes, A. Aboelmagd, M. Gomaa, Walid Fathalla, I. Ali, F. Pottoo, F. Khan, 2020).
Generation of Structurally Diverse Compounds
- Research Context: Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a wide range of alkylation and ring closure reactions were performed to generate a diverse library of compounds. This research underlines the potential of using versatile starting materials for the creation of structurally varied compounds, which can have applications in drug discovery and development by providing a broad array of molecules for biological evaluation (G. Roman, 2013).
Mechanism of Action
Target of Action
It’s structurally related to urapidil, which is known to target the5HT-1A receptor and acts as an α-blocker . These receptors play a crucial role in regulating blood pressure and heart rate .
Mode of Action
Considering its structural similarity to urapidil, it might also cross the blood-brain barrier and activate the 5ht-1a receptor . This activation could result in central antihypertensive activity .
Biochemical Pathways
Based on its potential similarity to urapidil, it might influence pathways related to blood pressure regulation and heart rate control .
Result of Action
If it acts similarly to urapidil, it might lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It might also prevent reflex tachycardia in patients .
Safety and Hazards
properties
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4;/h5-8,11H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYWDBWDYJPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384431-38-2 | |
| Record name | 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)
![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)






![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)

![1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1469742.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)